Hydroxycitronellal

説明

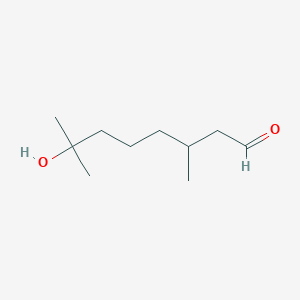

Structure

3D Structure

特性

IUPAC Name |

7-hydroxy-3,7-dimethyloctanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-9(6-8-11)5-4-7-10(2,3)12/h8-9,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPFVBOQKRVRMJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042232 | |

| Record name | Hydroxycitronellal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Sigma-Aldrich MSDS], colourless liquid with sweet floral lily-like odour | |

| Record name | Octanal, 7-hydroxy-3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxycitronellal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16227 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hydroxycitronellal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/466/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

241.00 °C. @ 760.00 mm Hg | |

| Record name | 7-Hydroxy-3,7-dimethyloctanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031739 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, slightly soluble in water; soluble in alcohol, propylene glycol, and oils; insoluble in glycerol, 1 ml in 1 ml 50% alcohol (in ethanol) | |

| Record name | 7-Hydroxy-3,7-dimethyloctanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031739 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Hydroxycitronellal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/466/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.918-0.923 | |

| Record name | Hydroxycitronellal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/466/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

107-75-5 | |

| Record name | Hydroxycitronellal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxycitronellal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxycitronellal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14187 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydroxycitronellal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanal, 7-hydroxy-3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxycitronellal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxycitronellal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYCITRONELLAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SQ0VA4YUR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7-Hydroxy-3,7-dimethyloctanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031739 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Enantioselective Synthesis of Hydroxycitronellal: A Technical Guide

Introduction

Hydroxycitronellal (3,7-dimethyl-7-hydroxyoctanal) is a key fragrance ingredient prized for its delicate, sweet, and floral lily-of-the-valley (muguet) aroma. It exists as two enantiomers, (R)- and (S)-hydroxycitronellal, which may exhibit different olfactory properties and biological activities. The demand for enantiomerically pure fragrances and pharmaceutical intermediates has driven the development of stereoselective synthetic routes. This technical guide provides an in-depth overview of the core strategies for the enantioselective synthesis of this compound, focusing on a chemoenzymatic approach. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Chemoenzymatic Synthesis of Enantiopure this compound

A highly effective and increasingly adopted strategy for the synthesis of enantiopure this compound involves a two-step chemoenzymatic sequence. This approach combines the high enantioselectivity of biocatalysis for establishing the initial chiral center, followed by a diastereoselective chemical transformation to introduce the hydroxyl group.

The overall synthetic pathway is outlined below:

Step 1: Biocatalytic Enantioselective Synthesis of (R)- and (S)-Citronellal

The first step involves the biocatalytic conversion of geraniol to either (R)- or (S)-citronellal. This is achieved through a one-pot, two-enzyme cascade. A copper radical alcohol oxidase (CgrAlcOx) first oxidizes the primary alcohol of geraniol to the corresponding aldehyde, geranial. Subsequently, an ene-reductase selectively reduces the C=C double bond of geranial to yield the chiral citronellal (B1669106). The choice of the ene-reductase determines the enantiomeric outcome.

-

(R)-Citronellal Synthesis: The use of Old Yellow Enzyme (OYE2) from Saccharomyces cerevisiae leads to the formation of (R)-citronellal with high enantiomeric excess.

-

(S)-Citronellal Synthesis: Employing an alternative ene-reductase, such as GluER, results in the production of (S)-citronellal, also with high enantioselectivity.[1]

The catalytic cycle for this biocatalytic cascade is depicted below:

Quantitative Data for Biocatalytic Synthesis of Chiral Citronellal

The following table summarizes the quantitative data obtained from the biocatalytic synthesis of (R)- and (S)-citronellal from geraniol.

| Target Enantiomer | Ene-Reductase | Conversion (%) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |

| (R)-Citronellal | OYE2 | >99 | 95.9 | 72 | [1][2] |

| (R)-Citronellal | OYE2 (immobilized) | 95 | 96.9 | - | [3] |

| (S)-Citronellal | GluER | 95.3 | 99.2 | - | [1] |

Experimental Protocol: Biocatalytic Synthesis of (R)-Citronellal

This protocol is adapted from the literature for a 62 mg scale synthesis.[2][4]

Materials:

-

Geraniol

-

Copper radical oxidase (CgrAlcOx)

-

Old Yellow Enzyme (OYE2)

-

Glucose dehydrogenase (GDH)

-

Catalase

-

Horseradish peroxidase (HRP)

-

NADP+

-

D-Glucose

-

Potassium phosphate (B84403) buffer (pH 7.5)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

Procedure:

-

Oxidation Step:

-

In a reaction vessel, prepare a solution of geraniol (20 mM) in potassium phosphate buffer.

-

Add catalase, HRP, and CgrAlcOx to the solution.

-

Stir the reaction mixture at room temperature for 1 hour to facilitate the oxidation of geraniol to geranial.

-

-

Reduction Step:

-

To the same reaction vessel, add D-glucose, NADP+, GDH, and OYE2.

-

Continue to stir the reaction mixture at room temperature for 5 hours. The progress of the reaction can be monitored by GC-FID.

-

-

Work-up and Isolation:

-

Upon completion of the reaction, extract the aqueous mixture with ethyl acetate (3 x volume).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain crude (R)-citronellal.

-

The product can be purified further by flash column chromatography if necessary. The enantiomeric excess can be determined by chiral GC analysis.[2]

-

Step 2: Diastereoselective Hydroboration-Oxidation of Chiral Citronellal

The second step involves the hydration of the terminal double bond of the enantiopure citronellal to form this compound. Standard acid-catalyzed hydration is not stereoselective and would result in a mixture of diastereomers. To preserve the stereochemical integrity, a hydroboration-oxidation reaction is employed. This two-part reaction proceeds with a syn-addition of a hydroxyl group and a hydrogen atom across the double bond in an anti-Markovnikov fashion.[5][6]

The stereochemical outcome of the hydroboration of a chiral alkene is influenced by the existing stereocenter. The incoming borane (B79455) reagent will preferentially attack one face of the double bond to minimize steric interactions with the substituents on the existing chiral center. This diastereoselectivity is explained by models of acyclic stereocontrol.[7]

Experimental Protocol: Hydroboration-Oxidation of (R)-Citronellal (General Procedure)

This is a general procedure based on standard hydroboration-oxidation protocols.[5][8]

Materials:

-

(R)-Citronellal (from Step 1)

-

Borane-tetrahydrofuran complex (BH3·THF) solution (1 M in THF)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)

-

Hydrogen peroxide (H2O2, 30% aqueous solution)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Hydroboration:

-

Dissolve (R)-citronellal in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the BH3·THF solution dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Oxidation:

-

Cool the reaction mixture back to 0 °C.

-

Slowly and carefully add the aqueous NaOH solution, followed by the dropwise addition of 30% H2O2 solution, ensuring the temperature does not exceed 20-25 °C.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours.

-

-

Work-up and Isolation:

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by flash column chromatography on silica (B1680970) gel to separate the diastereomers and obtain the desired enantiopure product. The diastereomeric ratio can be determined by GC or NMR analysis.

-

Conclusion

The chemoenzymatic approach represents a powerful and highly selective method for the synthesis of enantiopure (R)- and (S)-hydroxycitronellal. The biocatalytic step provides excellent enantiocontrol for the formation of the chiral citronellal precursor, while the subsequent diastereoselective hydroboration-oxidation allows for the introduction of the hydroxyl group with predictable stereochemistry. This strategy avoids the use of chiral auxiliaries or resolving agents and offers a greener and more efficient route to these valuable fragrance compounds. Further optimization of the diastereoselectivity of the hydroboration step and exploration of alternative stereospecific hydration methods will continue to enhance the utility of this synthetic approach.

References

- 1. Tunable Production of (R)- or (S)-Citronellal from Geraniol via a Bienzymatic Cascade Using a Copper Radical Alcohol Oxidase and Old Yellow Enzyme | TU Delft Repository [repository.tudelft.nl]

- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 3. Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tunable Production of (R)- or (S)-Citronellal from Geraniol via a Bienzymatic Cascade Using a Copper Radical Alcohol Oxidase and Old Yellow Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Hydroxycitronellal: An In-Depth Technical Guide on its Antimicrobial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxycitronellal, a widely utilized fragrance ingredient, has demonstrated notable antimicrobial properties. This technical guide delves into the current understanding of its mechanism of action as an antimicrobial agent. While direct, in-depth studies on this compound's specific molecular interactions are limited, a plausible mechanism can be elucidated by examining its chemical structure and the well-documented activities of analogous monoterpenoid compounds. This document synthesizes available data on this compound's antimicrobial efficacy, proposes a hypothetical mechanism of action centered on cell membrane disruption and potential intracellular targets, and provides detailed experimental protocols for further investigation. The information presented herein aims to equip researchers and drug development professionals with a foundational understanding and the necessary tools to explore the therapeutic potential of this compound.

Introduction

This compound (7-hydroxy-3,7-dimethyloctanal) is an acyclic monoterpenoid aldehyde recognized for its delicate floral scent, leading to its extensive use in cosmetics and perfumery.[1] Beyond its olfactory characteristics, emerging research has highlighted its capacity to inhibit the growth of various microorganisms, including pathogenic bacteria.[2][3] The increasing prevalence of antibiotic resistance necessitates the exploration of novel antimicrobial agents.[3] Understanding the mechanism by which compounds like this compound exert their antimicrobial effects is paramount for their potential development as therapeutic agents. This guide provides a comprehensive overview of the known antimicrobial activities of this compound and postulates its mechanism of action based on current scientific literature.

Antimicrobial Spectrum and Efficacy

This compound has shown a promising range of antimicrobial activity, particularly against Gram-positive bacteria. Quantitative data, primarily in the form of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), are crucial for evaluating its potency.

Quantitative Data

The following table summarizes the reported MIC and MBC values for this compound against various bacterial strains.

| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 6538 | 64 | 64 | [2][3] |

| Staphylococcus aureus | LPM 45 | 512 | 1024 | [2][3] |

| Staphylococcus aureus | LPM 55 | 512 | 1024 | [2][3] |

| Staphylococcus epidermidis | LPM 35 | 512 | 1024 | [2][3] |

| Escherichia coli | ATCC 8859 | 512 | 1024 | [3] |

Proposed Mechanism of Action

Direct research into the antimicrobial mechanism of this compound is not extensively available. However, based on the known mechanisms of similar monoterpenoids, such as its precursor citronellal (B1669106), a multi-faceted mechanism can be proposed.[4][5][6][7] The primary mode of action is likely the disruption of cell membrane integrity, leading to a cascade of secondary effects that culminate in cell death.

Primary Target: The Cell Membrane

The lipophilic nature of this compound allows it to readily partition into the lipid bilayer of microbial cell membranes. This insertion is hypothesized to disrupt the membrane's structural integrity and fluidity. This disruption can lead to:

-

Increased Membrane Permeability: The compromised membrane becomes more permeable, resulting in the leakage of essential intracellular components such as ions, ATP, nucleic acids, and proteins.[4]

-

Disruption of Membrane-Bound Proteins: Many vital cellular processes are carried out by proteins embedded within the cell membrane, including components of the electron transport chain and ATP synthase.[8] Disruption of the lipid environment can impair the function of these proteins.

Secondary Intracellular Targets

Following membrane disruption, this compound that enters the cell may interact with various intracellular components, leading to:

-

Inhibition of ATP Synthesis: The disruption of the proton motive force across the damaged membrane and the potential direct inhibition of ATP synthase would lead to a severe depletion of cellular energy.[5][8]

-

Induction of Oxidative Stress: The disruption of cellular respiration can lead to the generation of reactive oxygen species (ROS), causing oxidative damage to DNA, proteins, and lipids.[9][10]

-

Enzyme Inhibition: The aldehyde functional group of this compound could potentially react with and inhibit the function of various microbial enzymes crucial for metabolic pathways.[11][12]

-

Inhibition of DNA and Protein Synthesis: While less likely to be a primary mechanism for this class of compounds, downstream effects of membrane damage and energy depletion can indirectly inhibit DNA replication and protein synthesis.[13][14]

The following diagram illustrates the proposed antimicrobial mechanism of action for this compound.

Caption: A diagram illustrating the proposed antimicrobial mechanism of this compound.

Experimental Protocols

To further elucidate the precise mechanism of action of this compound, a series of experiments are required. The following section details the methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is adapted from the broth microdilution method.[2][3][15][16]

Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

-

This compound

-

Appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Spectrophotometer

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in a minimal amount of DMSO and then dilute with sterile broth to the desired highest concentration.

-

Serial Dilutions: Perform two-fold serial dilutions of the this compound solution in the wells of a 96-well plate, each well containing 100 µL of the diluted compound.

-

Inoculum Preparation: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for S. aureus) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.

-

MBC Determination: From the wells showing no growth, plate 100 µL onto agar (B569324) plates. Incubate the plates for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

The following diagram outlines the workflow for MIC and MBC determination.

Caption: A diagram showing the experimental workflow for determining MIC and MBC.

Cell Membrane Permeability Assay

Objective: To assess the ability of this compound to disrupt the bacterial cell membrane, leading to the leakage of intracellular contents.

Materials:

-

Bacterial culture

-

This compound (at MIC and sub-MIC concentrations)

-

Phosphate-buffered saline (PBS)

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Cell Preparation: Grow bacteria to the mid-logarithmic phase, harvest by centrifugation, and wash twice with PBS. Resuspend the cells in PBS to a specific optical density.

-

Treatment: Treat the bacterial suspension with various concentrations of this compound. Include an untreated control.

-

Incubation: Incubate the samples at 37°C for a defined period (e.g., 2 hours).

-

Measurement of Leakage:

-

Nucleic Acids and Proteins: Centrifuge the samples and measure the absorbance of the supernatant at 260 nm (for nucleic acids) and 280 nm (for proteins).[17] An increase in absorbance compared to the control indicates membrane damage.

-

Potassium Ions: Use a potassium-sensitive electrode to measure the concentration of K+ ions released into the supernatant.

-

Intracellular ATP Measurement Assay

Objective: To quantify the effect of this compound on the intracellular ATP levels of bacteria.

Materials:

-

Bacterial culture

-

This compound

-

ATP bioluminescence assay kit

Procedure:

-

Treatment: Treat a standardized bacterial suspension with this compound at different concentrations and for various time points.

-

ATP Extraction: Lyse the bacterial cells according to the protocol of the ATP assay kit to release intracellular ATP.

-

Luminescence Measurement: Add the luciferin-luciferase reagent to the cell lysate. The resulting bioluminescence, which is proportional to the ATP concentration, is measured using a luminometer. A decrease in luminescence in treated cells compared to controls indicates a disruption in ATP synthesis or an increase in its consumption.

Conclusion and Future Directions

This compound exhibits clear antimicrobial activity, particularly against Gram-positive bacteria. While the precise molecular mechanism is yet to be fully elucidated, evidence from related monoterpenoids strongly suggests that its primary mode of action is the disruption of the cell membrane's structural and functional integrity. This initial damage likely leads to a cascade of secondary effects, including the leakage of essential cellular components, depletion of ATP, and induction of oxidative stress, ultimately resulting in cell death.

For drug development professionals, this compound presents an interesting scaffold. Its established safety profile in topical applications offers a potential advantage for the development of new dermatological antimicrobial agents. Future research should focus on:

-

Definitive Mechanism of Action Studies: Utilizing the protocols outlined in this guide to confirm the proposed mechanism and identify specific molecular targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize antimicrobial potency and spectrum.

-

In Vivo Efficacy and Toxicity Studies: Evaluating the performance of this compound in animal models of infection to assess its therapeutic potential and systemic toxicity.

-

Synergy Studies: Investigating the potential for synergistic effects when combined with existing antibiotics to combat resistant strains.

By pursuing these avenues of research, the full potential of this compound as a novel antimicrobial agent can be realized.

References

- 1. This compound | C10H20O2 | CID 7888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. impactfactor.org [impactfactor.org]

- 4. The Development of the Antibacterial Microcapsules of Citrus Essential Oil for the Cosmetotextile Application: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial peptides in combination with citronellal efficiently kills multidrug resistance bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural Product Citronellal can Significantly Disturb Chitin Synthesis and Cell Wall Integrity in Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Citronellal Exerts Its Antifungal Activity by Targeting Ergosterol Biosynthesis in Penicillium digitatum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitors of ATP Synthase as New Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Bacterial Response to Oxidative Stress and RNA Oxidation [frontiersin.org]

- 10. Bacterial Response to Oxidative Stress and RNA Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. thescipub.com [thescipub.com]

- 13. Bacterial DNA replication enzymes as targets for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. resources.biomol.com [resources.biomol.com]

- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. woah.org [woah.org]

- 17. Frontiers | Essential Oils From Citrus unshiu Marc. Effectively Kill Aeromonas hydrophila by Destroying Cell Membrane Integrity, Influencing Cell Potential, and Leaking Intracellular Substances [frontiersin.org]

The Discovery of Hydroxycitronellal: A Journey from Natural Precursor to Synthetic Innovation

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxycitronellal (7-hydroxy-3,7-dimethyloctanal) is a widely utilized fragrance ingredient prized for its delicate lily-of-the-valley aroma. While frequently cited as a constituent of various essential oils, a thorough review of scientific literature reveals a conspicuous absence of primary evidence detailing its isolation and characterization from natural sources. The sole documented mention of its natural occurrence in Piper nigrum L. lacks accessible primary data for verification. In contrast, the history of this compound is firmly rooted in its synthesis from a naturally derived precursor, citronellal (B1669106). This technical guide provides a comprehensive overview of the current state of knowledge regarding the origins of this compound. It critically examines the claims of its natural occurrence and presents the well-documented pathway from the natural discovery and extraction of its precursor to its eventual synthesis. This guide aims to clarify the narrative surrounding this compound, emphasizing its standing as a triumph of synthetic chemistry built upon a natural foundation.

Reported Natural Occurrence: An Examination of the Evidence

Despite numerous tertiary sources and product descriptions claiming that this compound is found in essential oils such as ylang-ylang (Cananga odorata), lavender (Lavandula angustifolia), and lemongrass (Cymbopogon citratus), primary scientific literature corroborating these claims is largely absent.

The most specific claim for the natural occurrence of this compound comes from the Research Institute for Fragrance Materials (RIFM) safety assessment, which states it is found in pepper (Piper nigrum L.), citing the Volatile Compounds in Food (VCF) database.[1] However, the primary studies underlying this database entry are not readily accessible, preventing a thorough evaluation of the identification and quantification methods used.

Extensive gas chromatography-mass spectrometry (GC-MS) analyses of the essential oils in which this compound is anecdotally found have been conducted. A review of representative studies reveals that this compound is not typically identified as a constituent.

| Essential Oil | Key Constituents Identified in Representative GC-MS Studies | Presence of this compound Reported |

| Piper nigrum L. (Black Pepper) | β-caryophyllene, limonene, α-pinene, β-pinene, sabinene.[2][3] | No |

| Cananga odorata (Ylang-Ylang) | Linalool, β-caryophyllene, germacrene D, (E,E)-α-farnesene, benzyl (B1604629) benzoate.[4][5] | No |

| Lavandula angustifolia (Lavender) | Linalool, linalyl acetate, lavandulol, lavandulyl acetate, β-caryophyllene.[6][7] | No |

The True "Natural Source": The Precursor, Citronellal

The story of this compound's "natural" origin is more accurately the story of its precursor, citronellal. Citronellal is a monoterpenoid aldehyde that is abundant in the essential oils of several plants, most notably those of the Cymbopogon genus.

Key Natural Sources of Citronellal

The primary commercial sources of citronellal are Citronella oil, derived from Cymbopogon winterianus and Cymbopogon nardus, and Lemongrass oil from Cymbopogon citratus.

| Plant Source | Common Name | Typical Citronellal Content (%) |

| Cymbopogon winterianus | Java Citronella | 30-45 |

| Cymbopogon nardus | Ceylon Citronella | 5-15 |

| Cymbopogon citratus | West Indian Lemongrass | Can contain significant amounts |

| Corymbia citriodora | Lemon-scented gum | Up to 80 |

Experimental Protocol: Extraction of Citronellal via Steam Distillation

The industrial extraction of citronellal from plant material is typically achieved through steam distillation.

Objective: To isolate the essential oil rich in citronellal from the leaves of Cymbopogon winterianus.

Materials:

-

Fresh or dried leaves of Cymbopogon winterianus

-

Steam distillation apparatus (steam generator, still, condenser, separator)

-

Deionized water

-

Anhydrous sodium sulfate (B86663)

-

Glassware for collection and storage

Procedure:

-

The plant material is harvested and, if necessary, chopped to increase the surface area for efficient oil extraction.

-

The biomass is packed into the still.

-

Pressurized steam is introduced into the bottom of the still, passing up through the plant material.

-

The steam ruptures the oil glands in the plant material, releasing the volatile essential oil.

-

The mixture of steam and essential oil vapor travels to the condenser.

-

The vapor is cooled by circulating cold water, causing it to condense back into a liquid.

-

The liquid mixture of water and essential oil is collected in a separator (such as a Florentine flask).

-

Due to their different densities and immiscibility, the essential oil and water form distinct layers and can be separated.

-

The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

-

The final essential oil is stored in an airtight, dark glass container, preferably under refrigeration, to prevent degradation.

The "Discovery" of this compound: A Synthetic Achievement

The true discovery of this compound was a landmark in synthetic organic chemistry, providing perfumers with a stable and reliable source for the coveted lily-of-the-valley note. It was first synthesized in 1905.[8] The most common synthetic route involves the hydration of the double bond in citronellal.

Experimental Protocol: Synthesis of this compound from Citronellal

The synthesis of this compound is typically achieved through the acid-catalyzed hydration of citronellal.

Objective: To synthesize 7-hydroxy-3,7-dimethyloctanal (this compound) from citronellal.

Materials:

-

Citronellal

-

A secondary amine (e.g., diethylamine)

-

A strong acid (e.g., sulfuric acid)

-

An organic solvent (e.g., hexane)

-

Sodium hydroxide (B78521) solution

-

Deionized water

-

Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

-

Formation of an Enamine or Immonium Salt: Citronellal is reacted with a secondary amine to protect the aldehyde group, often forming an enamine.[9]

-

Hydration: The intermediate is then treated with an aqueous acid, such as sulfuric acid. This protonates the double bond, making it susceptible to nucleophilic attack by water. This step forms the tertiary alcohol.

-

Hydrolysis: The acidic conditions also hydrolyze the enamine or immonium salt back to the aldehyde.

-

Neutralization and Extraction: The reaction mixture is neutralized with a base, such as sodium hydroxide solution. The organic product is then extracted using a nonpolar solvent like hexane.

-

Purification: The organic layer is washed with water to remove any remaining salts or impurities. The solvent is then removed under reduced pressure. The crude this compound is purified by vacuum distillation to yield the final product.

Conclusion

The narrative of the discovery of this compound in natural sources is a nuanced one. While it is frequently associated with various essential oils in commercial and secondary literature, the body of primary scientific evidence does not support its discovery through isolation from a natural source. The single, specific claim of its presence in Piper nigrum remains unverified by accessible primary data. Instead, the history and industrial production of this compound are unequivocally tied to its synthesis from citronellal, a precursor that is abundantly available from natural plant sources. Therefore, the "discovery" of this compound should be viewed as a pivotal achievement in synthetic chemistry that leveraged a naturally occurring starting material to create a novel and valuable aroma compound. For researchers and professionals in drug development and related fields, it is crucial to base inquiries and formulations on this well-documented synthetic origin rather than on the unsubstantiated claims of its natural isolation.

References

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of Four Piper Essential Oils (GC/MS and ATR-IR) Coupled to Chemometrics and Their anti-Helicobacter pylori Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. essencejournal.com [essencejournal.com]

- 5. Improvement of Ylang-Ylang Essential Oil Characterization by GC×GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Distillation of Lavender Supercritical Extracts: Physicochemical and Antimicrobial Characterization of Feedstocks and Assessment of Distillates Enriched with Oxygenated Fragrance Components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C10H20O2 | CID 7888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US3852360A - Preparation of this compound - Google Patents [patents.google.com]

Spectroscopic Characterization of Hydroxycitronellal Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxycitronellal (7-hydroxy-3,7-dimethyloctanal) is a widely utilized fragrance ingredient prized for its delicate lily-of-the-valley scent.[1] As a chiral molecule, it exists as two enantiomers, (R)-(+)- and (S)-(-)-Hydroxycitronellal, which exhibit different sensory and biological properties. Notably, the (R)-(+)-enantiomer is recognized as a skin allergen, necessitating robust analytical methods for the separation and characterization of its isomers.[2] This guide provides a comprehensive overview of the spectroscopic techniques employed in the analysis of this compound isomers, with a focus on nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Detailed experimental protocols for chiral gas chromatography-mass spectrometry (GC-MS) are presented, alongside a logical workflow for isomer characterization.

Introduction

This compound is a synthetic acyclic monoterpenoid aldehyde produced from citronellal.[3][4] The synthesis process typically yields a racemic mixture, containing equal amounts of the (R) and (S) enantiomers.[3] The distinct olfactory profiles and, more critically, the differing allergenic potentials of these isomers underscore the importance of their analytical differentiation. While the (S)-(-)-enantiomer is valued for its clean, floral notes, the (R)-(+)-enantiomer is a known contact allergen, restricting its use in consumer products. This guide details the spectroscopic methodologies essential for the quality control and safety assessment of this compound.

Spectroscopic Characterization of Racemic this compound

Due to the inherent nature of enantiomers possessing identical physical properties in a non-chiral environment, standard spectroscopic techniques such as NMR, MS, and IR will yield identical spectra for both the (R) and (S) isomers when analyzed individually. The data presented in the following tables are therefore representative of the racemic mixture of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. While standard ¹H and ¹³C NMR cannot differentiate between the enantiomers, it provides a definitive fingerprint of the molecule's carbon-hydrogen framework.

Table 1: ¹H NMR Spectral Data of this compound (Racemic) (Note: Specific peak assignments for individual enantiomers are not readily available in published literature. The following represents a general interpretation.)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Tentative Assignment |

| ~9.7 | t | 1H | Aldehyde proton (-CHO) |

| ~2.4 | m | 2H | Methylene (B1212753) protons adjacent to aldehyde (-CH₂-CHO) |

| ~1.6 | m | 1H | Methine proton (-CH(CH₃)-) |

| ~1.4 | m | 4H | Methylene protons in the alkyl chain (-CH₂-) |

| ~1.2 | s | 6H | Methyl protons on the quaternary carbon (-C(CH₃)₂OH) |

| ~0.9 | d | 3H | Methyl protons on the chiral center (-CH(CH₃)-) |

Table 2: ¹³C NMR Spectral Data of this compound (Racemic) (Note: Specific peak assignments for individual enantiomers are not readily available in published literature.)

| Chemical Shift (δ) ppm | Tentative Assignment |

| ~203 | Aldehyde carbon (-CHO) |

| ~72 | Quaternary carbon with hydroxyl group (-C(CH₃)₂OH) |

| ~51 | Methylene carbon adjacent to aldehyde (-CH₂-CHO) |

| ~42 | Alkyl chain methylene carbon |

| ~37 | Alkyl chain methylene carbon |

| ~30 | Methine carbon (-CH(CH₃)-) |

| ~29 | Methyl carbons on the quaternary carbon (-C(CH₃)₂OH) |

| ~22 | Alkyl chain methylene carbon |

| ~19 | Methyl carbon on the chiral center (-CH(CH₃)-) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that can be used for its identification. Enantiomers produce identical mass spectra under standard EI-MS conditions.

Table 3: Key Mass Spectral Fragments of this compound (Racemic)

| m/z | Relative Intensity (%) | Putative Fragment |

| 59 | 100 | [C₃H₇O]⁺ |

| 43 | ~50 | [C₃H₇]⁺ or [C₂H₃O]⁺ |

| 71 | ~35 | [C₄H₇O]⁺ or [C₅H₁₁]⁺ |

| 41 | ~20 | [C₃H₅]⁺ |

| 55 | ~12 | [C₄H₇]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the this compound molecule.

Table 4: Infrared (IR) Absorption Bands of this compound (Racemic)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (alcohol) |

| ~2930 | Strong | C-H stretch (alkane) |

| ~2720 | Medium | C-H stretch (aldehyde) |

| ~1725 | Strong | C=O stretch (aldehyde) |

| ~1460 | Medium | C-H bend (alkane) |

| ~1375 | Medium | C-H bend (alkane) |

| ~1115 | Medium | C-O stretch (tertiary alcohol) |

Experimental Protocols for Isomer Separation and Characterization

The differentiation and quantification of this compound enantiomers necessitate the use of chiral separation techniques, most commonly chiral gas chromatography.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the physical separation of the (R) and (S) enantiomers, followed by their individual detection and quantification by the mass spectrometer.

Objective: To separate and quantify the (R)-(+)- and (S)-(-)-enantiomers of this compound in a given sample.

Materials and Reagents:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Chiral capillary GC column (e.g., a derivatized β- or γ-cyclodextrin stationary phase like Rt-βDEXsm or Chirasil-Dex)

-

High-purity helium as carrier gas

-

This compound standard (racemic mixture)

-

(Optional) Enantiomerically enriched standards of (R)-(+)- and (S)-(-)-Hydroxycitronellal for peak identification

-

GC-grade solvent for sample dilution (e.g., hexane (B92381) or dichloromethane)

Procedure:

-

Sample Preparation:

-

Accurately prepare a stock solution of the racemic this compound standard in the chosen solvent.

-

Prepare a series of dilutions to establish a calibration curve.

-

Dilute the unknown sample to a concentration within the calibration range.

-

-

GC-MS Instrumentation and Conditions:

-

Injector:

-

Temperature: 250 °C

-

Injection volume: 1 µL

-

Mode: Split (e.g., 50:1 split ratio) or splitless, depending on sample concentration.

-

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 180 °C at a rate of 2 °C/minute.

-

Final hold: Hold at 180 °C for 5 minutes. (Note: The temperature program may require optimization depending on the specific chiral column used.)

-

-

Carrier Gas:

-

Helium at a constant flow rate of 1.0-1.5 mL/minute.

-

-

Mass Spectrometer:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Scan range: m/z 40-200.

-

Source temperature: 230 °C.

-

Quadrupole temperature: 150 °C.

-

-

-

Data Analysis:

-

Identify the peaks corresponding to the two enantiomers based on their retention times. If available, inject the enantiomerically enriched standards to confirm the elution order.

-

Integrate the peak areas of the two enantiomers.

-

Quantify the amount of each enantiomer in the unknown sample using the calibration curve.

-

The mass spectra of the separated enantiomers should be consistent with the data presented in Table 3.

-

Visualization of Workflows and Relationships

Synthesis of this compound

The primary industrial synthesis of this compound involves the hydration of citronellal.

Analytical Workflow for Isomer Characterization

A logical workflow is essential for the comprehensive characterization of this compound isomers.

Conclusion

The spectroscopic characterization of this compound isomers is critical for ensuring the quality and safety of products in the fragrance and pharmaceutical industries. While standard spectroscopic methods provide valuable structural information for the racemic mixture, chiral gas chromatography is the cornerstone for the separation and individual analysis of the (R) and (S) enantiomers. The detailed protocols and workflows presented in this guide offer a robust framework for researchers and professionals engaged in the analysis of this important fragrance ingredient. Further research is warranted to obtain and publish high-resolution NMR and detailed MS fragmentation data for the individual, resolved enantiomers to further enhance the analytical toolkit for these compounds.

References

Biotransformation of Citronellal to Hydroxycitronellal: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The conversion of citronellal (B1669106) to hydroxycitronellal, a valuable fragrance and flavor compound with a characteristic lily-of-the-valley scent, represents a significant area of interest in industrial biotechnology. Microbial biotransformation offers a green and stereoselective alternative to traditional chemical synthesis methods. This technical guide provides a comprehensive overview of the microbial-mediated hydration of citronellal, detailing the microorganisms involved, experimental protocols, and quantitative data to support research and development in this field.

Introduction to Microbial Hydration of Citronellal

The biotransformation of citronellal to this compound involves the addition of a water molecule across the carbon-carbon double bond of the isoprenyl side chain, a reaction catalyzed by microbial hydratases. While the direct microbial hydration of citronellal to this compound is not extensively documented in publicly available research, studies on the biotransformation of structurally similar compounds, such as citral (B94496), provide strong evidence for the feasibility of this conversion. Fungi, in particular species of Aspergillus, have demonstrated the capability to perform this type of hydration reaction.

Key Microorganisms in Terpenoid Biotransformation

Several genera of microorganisms are known for their ability to transform terpenoids, including citronellal and its derivatives.

-

Aspergillus niger : This filamentous fungus is a versatile biocatalyst in various biotransformation processes. A study on the microbial transformation of citral by Aspergillus niger PTCC 5011 revealed the production of this compound, indicating the presence of the necessary enzymatic machinery for the hydration of the terpene backbone.

-

Rhodococcus erythropolis : This bacterium is known for its broad metabolic capabilities, including the degradation and modification of hydrophobic compounds like terpenes. While specific data on citronellal hydration is limited, Rhodococcus species possess a range of oxygenases and hydratases that could potentially be harnessed for this transformation.

-

Pseudomonas species : Various Pseudomonas strains are well-studied for their role in the degradation of acyclic monoterpenes. Their metabolic pathways often involve initial oxidation or hydration steps, making them potential candidates for the desired biotransformation.

-

Yeast (e.g., Rhodotorula minuta) : While primarily recognized for the reduction of citronellal to citronellol, yeasts are robust microbial factories that can be engineered to express heterologous enzymes, such as hydratases, to facilitate the desired conversion.

Biotransformation Pathway

The core of the biotransformation is the enzymatic hydration of the double bond in the citronellal molecule. This reaction is catalyzed by a hydratase enzyme. The proposed pathway is a direct, single-step conversion.

A Theoretical Deep Dive into the Chemical Reactivity of Hydroxycitronellal

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxycitronellal (7-hydroxy-3,7-dimethyloctanal) is a widely utilized fragrance ingredient valued for its delicate lily-of-the-valley aroma. However, its application is tempered by its classification as a skin sensitizer (B1316253). Understanding the underlying chemical reactivity of this compound is paramount for risk assessment and the development of safer alternatives. This technical guide provides a comprehensive theoretical investigation into the chemical reactivity of this compound, integrating computational chemistry principles with experimental data. It delves into the molecule's structural features, metabolic pathways, and the mechanisms of skin sensitization. Detailed experimental protocols for relevant assays are also provided to facilitate further research.

Chemical and Physical Properties

This compound is a chiral molecule containing both an aldehyde and a tertiary alcohol functional group. These groups are the primary determinants of its chemical reactivity.[1]

| Property | Value | Source |

| IUPAC Name | 7-hydroxy-3,7-dimethyloctanal | [2][3] |

| Molecular Formula | C₁₀H₂₀O₂ | [1][4] |

| Molecular Weight | 172.26 g/mol | [2][4] |

| CAS Number | 107-75-5 | [1] |

| Appearance | Colorless, oily, or viscous liquid | [4] |

| Odor | Sweet-floral, lily-of-the-valley | [1] |

| Boiling Point | 241 °C | [4] |

| Solubility | Readily soluble in ethanol, DPG, and IPM; fair solubility in water (3-4% w/v) | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, primarily starting from citronellal (B1669106) or citronellol (B86348).

Experimental Protocols

2.1.1. Synthesis from Citronellal via an Oxazolidine (B1195125) Intermediate

This method involves the protection of the aldehyde group of citronellal, followed by hydration and deprotection.

-

Protection: Citronellal is reacted with diethanolamine (B148213) to form an oxazolidine derivative, thus protecting the carbonyl group.

-

Hydration: The citronellal-diethanolamine adduct is then hydrated using sulfuric acid in the presence of a catalytic promoter.

-

Hydrolysis: Subsequent hydrolysis of the intermediate yields this compound.

-

Purification: The final product is purified by distillation.

This process has been reported to achieve a yield of up to 87.7%.[5]

2.1.2. Synthesis from Citronellol

This route involves the hydration of citronellol followed by dehydrogenation.

-

Hydration: Citronellol is hydrated to 3,7-dimethyloctane-1,7-diol, for example, by reacting with 60% sulfuric acid.[6]

-

Dehydrogenation: The resulting diol is catalytically dehydrogenated in the vapor phase under low pressure using a copper-zinc catalyst to yield highly pure this compound.[6]

Theoretical Investigation of Chemical Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's kinetic stability; a smaller gap suggests higher reactivity.[7] For aldehydes like this compound, the C=O bond is a primary site for both nucleophilic and electrophilic attack. The lone pairs on the oxygen atom contribute to the HOMO, making it a potential site for electrophilic attack, while the π* antibonding orbital of the carbonyl group contributes to the LUMO, making the carbon atom susceptible to nucleophilic attack.

A DFT study on citronellol, linalool, and geraniol (B1671447) at the B3LYP/6-311++G(d,p) level of theory provides insights into the expected electronic properties of this compound.[8]

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Citronellol | -6.5507 | -0.4056 | 6.1451 |

| Linalool | -6.435 | -0.4130 | 6.022 |

| Geraniol | -6.4541 | -0.5471 | 5.907 |

Data from a DFT study on related terpene alcohols, providing an estimation for similar molecules.[8]

Based on these related structures, this compound is expected to have a relatively large HOMO-LUMO gap, suggesting it is a kinetically stable molecule under normal conditions. However, the presence of the aldehyde group introduces a reactive site.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. Regions of negative potential (electron-rich, typically colored red) are susceptible to electrophilic attack, while regions of positive potential (electron-poor, typically colored blue) are prone to nucleophilic attack.

For this compound, the MEP would show a region of high negative potential around the carbonyl oxygen due to the lone pairs of electrons, making it a prime target for electrophiles. The carbonyl carbon and the hydroxyl hydrogen would exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Metabolism of this compound

In biological systems, this compound undergoes metabolic transformations. Studies in rabbits have shown that it is converted into two primary metabolites: 7-hydroxycitronellol and 7-hydroxycitronellylic acid.[2] The major metabolite is 7-hydroxycitronellylic acid, accounting for approximately 50% of the excreted amount.[2]

Mechanism of Skin Sensitization

This compound is a known skin sensitizer. The process of skin sensitization is a complex immunological cascade initiated by the binding of the chemical (hapten) to skin proteins.

The Adverse Outcome Pathway (AOP) for Skin Sensitization

The AOP for skin sensitization involves four key events:

-

Molecular Initiating Event (MIE): Covalent binding of the hapten to skin proteins.

-

Keratinocyte Activation: Keratinocytes respond to the hapten-protein complex by releasing pro-inflammatory mediators.

-

Dendritic Cell Activation and Maturation: Dendritic cells (DCs) are activated and mature in response to the inflammatory signals.

-

T-cell Proliferation and Differentiation: Activated DCs migrate to the lymph nodes and present the antigen to T-cells, leading to the proliferation of allergen-specific T-cells.

Signaling Pathways in Dendritic Cell Activation

The activation of dendritic cells by chemical sensitizers involves several intracellular signaling pathways. The hapten-protein complex can induce oxidative stress, leading to the activation of pathways like the Keap1-Nrf2 and MAP kinase (MAPK) pathways.

Experimental Assessment of Skin Sensitization Potential

Several in vitro and in chemico methods are available to assess the skin sensitization potential of chemicals, targeting different key events in the AOP.

Experimental Protocols

6.1.1. Direct Peptide Reactivity Assay (DPRA) (OECD TG 442C)

This in chemico assay assesses the molecular initiating event (haptenation) by measuring the reactivity of a test chemical with synthetic peptides containing cysteine and lysine (B10760008).[9]

-

Preparation: Solutions of the test chemical and the cysteine and lysine peptides are prepared.

-

Incubation: The test chemical is incubated with each peptide solution for 24 hours at 25°C.

-

Analysis: The concentration of the remaining peptide is quantified using high-performance liquid chromatography (HPLC) with UV detection.[10]

-

Calculation: The percentage of peptide depletion is calculated.

-

Prediction: Based on the depletion values, the chemical is categorized into one of four reactivity classes.

6.1.2. KeratinoSens™ Assay (OECD TG 442D)

This in vitro assay addresses the second key event (keratinocyte activation) by measuring the activation of the Keap1-Nrf2-ARE pathway in human keratinocytes.[11]

-

Cell Culture: KeratinoSens™ cells, which contain a luciferase gene under the control of an ARE, are cultured in 96-well plates.

-

Exposure: The cells are exposed to 12 different concentrations of the test chemical for 48 hours.[12]

-

Luminometry: The induction of the luciferase gene is measured by adding a luciferin (B1168401) substrate and quantifying the light output.[12]

-

Cytotoxicity Assessment: Cell viability is concurrently measured using an MTT assay.

-

Data Analysis: A chemical is considered a sensitizer if it induces a statistically significant increase in luciferase expression above a certain threshold at non-cytotoxic concentrations.

6.1.3. Human Cell Line Activation Test (h-CLAT) (OECD TG 442E)

This in vitro assay addresses the third key event (dendritic cell activation) by measuring the expression of cell surface markers on a human monocytic leukemia cell line (THP-1).[13]

-

Cell Culture: THP-1 cells are cultured and then exposed to the test chemical for 24 hours.[14]

-

Staining: The cells are stained with fluorescently labeled antibodies against the cell surface markers CD86 and CD54.[14]

-

Flow Cytometry: The expression levels of CD86 and CD54 are quantified using flow cytometry.[15]

-

Data Analysis: A chemical is classified as a sensitizer if it induces the expression of these markers above a defined threshold.

Conclusion

The chemical reactivity of this compound is primarily governed by its aldehyde functional group, which makes it susceptible to both nucleophilic addition and oxidation. While a stable molecule overall, this reactivity is the likely driver of its skin sensitization potential through the formation of hapten-protein adducts. Theoretical investigations, though lacking specific published data for this compound, provide a framework for understanding these reactive properties through concepts like Frontier Molecular Orbitals and Molecular Electrostatic Potential. The established metabolic pathways further illustrate the in vivo transformations of this molecule. A comprehensive understanding of its reactivity, supported by the detailed experimental protocols provided, is essential for the development of safer fragrance ingredients and for conducting robust risk assessments in the cosmetics and drug development industries.

References

- 1. This compound - CeresLab [cereslab.com]

- 2. This compound | C10H20O2 | CID 7888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 107-75-5 [thegoodscentscompany.com]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. SYNTHESIS OF this compound FROM CITRONELLAL [yyhx.ciac.jl.cn]

- 6. 3,7-Dimethyl-7-hydroxyoctanal Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Skin sensitisation: the Direct Peptide Reactivity Assay (DPRA) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 10. shimadzu.com [shimadzu.com]

- 11. Skin Sensitisation: the KeratinoSen assay - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 12. KeratinoSens™ Assay - Creative BioMart [creativebiomart.net]

- 13. Skin Sensitisation: the human Cell Line Activation Test (h-CLAT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 15. iivs.org [iivs.org]

Hydroxycitronellal: A Versatile Functionalized Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 7-Hydroxy-3,7-dimethyloctanal, commonly known as hydroxycitronellal, is a widely utilized acyclic monoterpenoid aldehyde, celebrated primarily for its significance in the fragrance industry. Possessing two key functional groups—a terminal aldehyde and a tertiary alcohol—and a chiral center at the C3 position, it presents as a potentially valuable building block for organic synthesis. While its precursor, citronellal (B1669106), is a well-established member of the chiral pool, this compound is most commonly employed as a racemic mixture. This guide explores the synthetic utility of this compound, focusing on key transformations such as acetalization and analogous intramolecular cyclizations. Furthermore, it delves into its primary biological activity—skin sensitization—detailing the immunological pathway. This document serves as a technical resource, providing quantitative data, detailed experimental protocols, and mechanistic diagrams to illustrate its role and potential in modern synthesis.

Introduction to this compound

This compound (CAS No. 107-75-5) is a viscous, colorless liquid renowned for its fresh, sweet, floral aroma reminiscent of lily-of-the-valley.[1][2] Chemically, it is an aliphatic aldehyde containing a hydroxyl group, which imparts polarity and unique stability characteristics compared to simpler aldehydes.[1] The molecule contains a stereocenter at the C3 position; however, the standard industrial synthesis from citronellal results in a racemic mixture.[3] While enantiomerically pure forms are not commonly used as chiral synthons in complex total synthesis, the molecule's bifunctional nature makes it a versatile starting material for various transformations. Its primary applications lie in creating fragrance accords, but its aldehyde and alcohol groups offer reactive handles for synthetic chemists to exploit.[2]

Overview of Synthesis Methods

The industrial production of this compound is primarily achieved through two main routes starting from either citronellal or its corresponding alcohol, hydroxycitronellol.

-

Hydration of Citronellal : This is the most common commercial route. It involves the acid-catalyzed addition of water across the C=C double bond of citronellal.[1] To prevent side reactions with the sensitive aldehyde group, a protection strategy is often employed. The aldehyde is first reacted with a reagent like diethanolamine (B148213) to form a stable oxazolidine (B1195125) derivative. This intermediate is then subjected to hydration with sulfuric acid, followed by hydrolysis to release the desired this compound.[4]

-

Oxidation of Hydroxycitronellol : An alternative route involves the selective oxidation of 7-hydroxy-3,7-dimethyloctan-1-ol (hydroxycitronellol). Various catalytic systems can achieve this transformation, including greener methods utilizing TEMPO-based catalysts.[5]

Below is a summary of key synthetic methods with reported quantitative data.

| Starting Material | Method | Catalyst/Reagents | Temp. (°C) | Yield (%) | Selectivity (%) | Reference(s) |

| Citronellal | Protection-Hydration-Hydrolysis | Diethanolamine, H₂SO₄ | - | 87.7 | - | [4] |

| Hydroxycitronellol | Catalytic Dehydrogenation | Copper Oxide | 280 | - | 88.5 (55.6% conv.) | [5] |

| Hydroxycitronellol | Catalytic Oxidation | Fe(NO₃)₃ / 4-OH-TEMPO, O₂ | 50 | 78.8 | 95.6 | [5] |

Key Synthetic Transformations of this compound

The reactivity of this compound is dominated by its aldehyde functional group, which readily undergoes nucleophilic addition and related transformations.

Acetalization of the Aldehyde Moiety

The formation of acetals is a cornerstone reaction for aldehydes, used for protection or to modify a molecule's physicochemical properties. In the case of this compound, acetalization has been employed to create derivatives with prolonged activity as mosquito repellents, leveraging the reduced volatility of the resulting acetal (B89532).[6] The reaction with 1,2-propanediol is a well-optimized example.[7]

| Reactants | Catalyst | Conditions | Yield (%) | Reference |

| This compound, 1,2-Propylene Glycol (1:3.5 ratio) | Acid Catalyst (e.g., p-TSA) | Toluene (B28343), 38°C, 4.4 h | 89.76 | [7] |

This protocol is a representative procedure based on optimized conditions reported in the literature.[7]

-

Apparatus Setup : A 250 mL round-bottom flask is equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser.

-

Charging Reactants : To the flask, add this compound (17.2 g, 0.1 mol), 1,2-propylene glycol (26.6 g, 0.35 mol), toluene (50 mL, as both solvent and azeotropic agent), and a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.2 g).

-

Reaction : The mixture is heated to reflux at approximately 38°C (note: this low temperature from the reference may imply vacuum conditions; alternatively, standard reflux in toluene occurs at ~110°C) with vigorous stirring. Water generated during the reaction is collected in the Dean-Stark trap.

-

Monitoring : The reaction is monitored by TLC or GC analysis for the disappearance of the starting aldehyde. The reaction is maintained for approximately 4.4 hours or until completion.

-

Workup : After cooling to room temperature, the reaction mixture is washed with a saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

-

Isolation : The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude oil is purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the pure this compound-1,2-propanediol acetal.

Figure 1. General experimental workflow for acid-catalyzed acetal formation.

Analogous Transformation: Intramolecular Prins Cyclization

While documented examples of complex intramolecular cyclizations starting directly from this compound are scarce in the literature, its direct precursor, citronellal, undergoes a well-known and synthetically valuable acid-catalyzed intramolecular Prins-type cyclization. This reaction yields p-menthane-3,8-diol (B45773) (PMD), a highly effective insect repellent.[8][9][10] The reaction serves as a powerful analogy for the potential cyclization pathways available to this compound and related structures. The process involves protonation of the aldehyde, followed by nucleophilic attack by the double bond to form a six-membered ring and a tertiary carbocation, which is subsequently trapped by water.

| Reactant | Catalyst/Reagents | Temp. (°C) | Conversion (%) | Selectivity (for PMD, %) | Reference |

| (+)-Citronellal | 0.1 wt% aq. H₂SO₄ | 60 | 97.5 | 73.9 | [8] |

This protocol is adapted from a patented procedure.[8]

-

Apparatus Setup : A 1-liter four-necked flask is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a condenser.

-

Charging Reactants : The flask is charged with 500 g of a 0.1 wt.% aqueous sulfuric acid solution. The solution is stirred and heated to 60°C.

-

Reaction : (+)-Citronellal (500 g, 3.24 mol) is added dropwise to the heated acid solution over a period of 1 hour, maintaining the internal temperature at 60°C.

-

Aging : After the addition is complete, the reaction mixture is stirred at 60°C for an additional 6 hours.

-

Workup : The reaction mixture is cooled to room temperature. The organic layer is separated from the aqueous layer.

-

Isolation & Purification : The product, p-menthane-3,8-diol, can be isolated from the organic layer by standard methods such as extraction with a suitable solvent (e.g., heptane) followed by crystallization at low temperatures (-45°C to -55°C) or by vacuum distillation.[8]

Figure 2. Simplified mechanism for the Prins cyclization of citronellal.

Biological Implications: The Skin Sensitization Pathway

The most significant biological activity associated with this compound is its potential to act as a skin sensitizer (B1316253) in susceptible individuals.[11] It is classified as a weak sensitizer and is regulated for use in consumer products.[12] The mechanism follows the adverse outcome pathway for skin sensitization, which begins with the molecule acting as a hapten.[13][14]

A hapten is a small molecule that can elicit an immune response only when it binds to a larger carrier molecule, such as a protein.[2][15] The aldehyde group in this compound is electrophilic and can react with nucleophilic residues (e.g., lysine, cysteine) on skin proteins to form a stable covalent bond (haptenation). This modified protein is then recognized as foreign by the immune system.

The process unfolds as follows:

-

Haptenation : this compound penetrates the epidermis and covalently binds to skin proteins.

-

Immune Recognition : Antigen-presenting cells (APCs), such as Langerhans and dendritic cells, recognize and internalize the haptenated protein.

-

Antigen Processing & Presentation : Inside the APC, the protein is processed into smaller peptides, some of which carry the this compound modification. These neoantigens are then presented on the cell surface by MHC class II molecules.

-

T-Cell Activation : The APC migrates to a local lymph node and presents the antigen to naive T-helper cells. T-cells with a matching receptor become activated and proliferate, creating a population of memory T-cells specific to the hapten.

-

Elicitation : Upon subsequent exposure, these memory T-cells are rapidly activated, leading to the release of pro-inflammatory cytokines and the recruitment of other immune cells, resulting in the characteristic inflammation of allergic contact dermatitis.[14][16]

Figure 3. Immunological pathway of this compound-induced skin sensitization.

Conclusion